molecular formula C6H6BIO2 B1360912 2-Iodophenylboronic acid CAS No. 1008106-86-2

2-Iodophenylboronic acid

Cat. No. B1360912
CAS RN: 1008106-86-2
M. Wt: 247.83 g/mol
InChI Key: MGUDXXNWLVGZIF-UHFFFAOYSA-N
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Description

2-Iodophenylboronic acid is a chemical compound used in various chemical reactions . It is known to catalyze the formation of amide bonds from amines and carboxylic acids .


Synthesis Analysis

Pinacol boronic esters, which include 2-Iodophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The empirical formula of 2-Iodophenylboronic acid is C6H6BIO2, and its molecular weight is 247.83 .


Chemical Reactions Analysis

2-Iodophenylboronic acid is used in Suzuki–Miyaura coupling reactions . It has been found that the boronic acid is the most reactive species in these reactions .


Physical And Chemical Properties Analysis

The molecular weight of 2-Iodophenylboronic acid is 247.83 . More detailed physical and chemical properties may be available from specialized databases or suppliers .

Scientific Research Applications

Catalysis in Organic Synthesis

2-Iodophenylboronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction forms biaryl compounds by coupling aryl halides with aryl boronic acids in the presence of a palladium catalyst . It’s a pivotal method for creating carbon-carbon bonds, essential in pharmaceuticals, agrochemicals, and organic materials.

Sensing Applications

Due to its ability to form reversible covalent bonds with diols, 2-Iodophenylboronic acid serves as a sensor for sugars and other diol-containing compounds. This property is exploited in the development of glucose sensors and other diagnostic tools .

Biological Labelling and Imaging

The compound’s reactivity with diols also enables its use in cell labelling and imaging . It can be used to label cell surface carbohydrates, which are abundant in diols, providing a way to visualize cellular processes in real-time .

Development of Therapeutics

2-Iodophenylboronic acid: is involved in the synthesis of boron-containing drugs . These drugs have applications in cancer therapy , as boron can be used for boron neutron capture therapy (BNCT) , a targeted cancer treatment .

Material Science

In material science, 2-Iodophenylboronic acid is used to modify surfaces and create functional materials . For example, it can be used to prepare polymeric materials that respond to changes in glucose levels, potentially useful for controlled drug release .

Green Chemistry

The principles of green chemistry promote the use of 2-Iodophenylboronic acid due to its role in catalysis that avoids the need for harsh reagents or conditions. It catalyzes the formation of amide bonds from amines and carboxylic acids in a more environmentally friendly manner .

Mechanism of Action

Target of Action

The primary target of 2-Iodophenylboronic acid is the formation of amide bonds from amines and carboxylic acids . This compound plays a crucial role in promoting greener amidations of carboxylic acids and amines in catalytic amounts .

Mode of Action

2-Iodophenylboronic acid interacts with its targets (amines and carboxylic acids) to catalyze the formation of amide bonds . This interaction results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Biochemical Pathways

2-Iodophenylboronic acid is often used in organic synthesis reactions as an important organoboron reagent . It can be used to synthesize other compounds, such as the construction of aromatic carbon-carbon bonds or carbon-oxygen bonds, often used in Suzuki reactions .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its melting point is 189-194°C , and it has a predicted boiling point of 345.3±44.0 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2-Iodophenylboronic acid’s action primarily involve the formation of amide bonds from amines and carboxylic acids . This results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodophenylboronic acid. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It should also be kept away from oxidizing agents and strong acids, and stored in a dry, well-ventilated place . During use, appropriate personal protective equipment should be worn to avoid direct contact with the skin and inhalation of dust .

Safety and Hazards

2-Iodophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BIO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUDXXNWLVGZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647760
Record name (2-Iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodophenylboronic acid

CAS RN

1008106-86-2
Record name (2-Iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1,2-diiodobenzene (0.102 g, 3.08 mmol) in 60 mL of a mixture of THF and diethylether (Et2O) (1:1) was added dropwise at −78° C. isopropylmagnesium chloride (2 M in THF, 1.54 mL, 3.08 mmol). After the mixture was stirred for 2 h at that temperature, B(OiPr)3 (1.74 g 2.12 mL, 9.24 mmol) was added. The solution was warmed to room temperature overnight; then 40 mL of HCl (10%) was added, and the resulting mixture was stirred for 30 min at room temperature. The aqueous layer was extracted with Et2O (50 mL, 3 times). Drying over Na2SO4, evaporation and purification by flash chromatography gave 0.62 g of the pure product (82%).
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 2-Iodophenylboronic acid in organic synthesis?

A1: 2-Iodophenylboronic acid acts as a versatile building block and catalyst in organic synthesis. [] It is particularly recognized for its ability to catalyze the direct amidation of carboxylic acids with amines, a crucial reaction for forming amides. [, ]

Q2: How does the structure of 2-Iodophenylboronic acid relate to its catalytic activity in direct amidation reactions?

A2: The presence of the iodine atom ortho to the boronic acid moiety is crucial for the catalytic activity of 2-Iodophenylboronic acid. [] Studies suggest that electron-donating substituents on the aromatic ring, especially alkoxy groups para to the iodine, enhance the catalyst's activity. This observation led to the development of 5-methoxy-2-iodophenylboronic acid (MIBA), a more potent catalyst for direct amidation. [] Theoretical studies propose that the iodine atom acts as a hydrogen-bond acceptor in the transition state, stabilizing the reaction intermediate and accelerating the amidation process. []

Q3: What are the advantages of using 2-Iodophenylboronic acid derivatives, such as MIBA, for direct amidation compared to other methods?

A3: MIBA offers several advantages over traditional amidation methods:

  • Mild reaction conditions: MIBA catalyzes amidation at room temperature, avoiding harsh conditions that could be detrimental to sensitive substrates. []
  • Atom economy: Direct amidation using MIBA minimizes waste generation compared to methods requiring stoichiometric activating agents or coupling reagents. []
  • Broad substrate scope: MIBA effectively promotes the formation of amides from various carboxylic acids, including aliphatic, aromatic, and heteroaromatic carboxylic acids, as well as amines with diverse functionalities. []

Q4: Are there any known limitations of 2-Iodophenylboronic acid catalysts in amidation reactions?

A4: While generally effective, 2-Iodophenylboronic acid catalysts can exhibit substrate inhibition with certain compounds like monoprotected α-amino acids, hindering efficient dipeptide formation. Using alternative substrates like doubly protected N-phthaloyl α-amino acids or α-azidoacids can circumvent this issue. []

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